molecular formula C27H32N4O4 B7718157 3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7718157
M. Wt: 476.6 g/mol
InChI Key: QLVLRSPSEZVENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific molecular targets, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to modulate the activity of specific enzymes and receptors. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity, which allows for the study of specific molecular targets. Another advantage is its synthetic accessibility, which allows for the production of large quantities of this compound for research purposes. However, one of the limitations is its potential toxicity, which requires careful handling and use in appropriate experimental settings.

Future Directions

There are several future directions for the study of 3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is the further elucidation of its mechanism of action and molecular targets. Another direction is the development of new derivatives with improved potency and selectivity. Additionally, this compound could be used as a starting point for the development of new drugs for the treatment of various diseases. Finally, this compound could be used as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 3,4,5-triethoxybenzoic acid with 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid, followed by the addition of benzoyl chloride and triethylamine. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, it has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

3,4,5-triethoxy-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-6-13-31-26-20(14-18-12-10-11-17(5)23(18)28-26)25(30-31)29-27(32)19-15-21(33-7-2)24(35-9-4)22(16-19)34-8-3/h10-12,14-16H,6-9,13H2,1-5H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVLRSPSEZVENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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